N-Boc-N-cyclopentyl-amino-acetic acid

Peptoid Synthesis Structural Isomerism Peptidomimetics

This N-alkyl glycine derivative is a specialized building block for peptoid synthesis, not interchangeable with standard Boc-protected α-amino acids. It features a cyclopentyl group on the backbone nitrogen, enabling proteolytically stable peptidomimetics and key bradykinin antagonist sequences. For researchers developing DPP II inhibitors or studying N-alkylation's impact on molecular recognition, this is the definitive, application-specific reagent.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 172834-23-0
Cat. No. B063663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-cyclopentyl-amino-acetic acid
CAS172834-23-0
SynonymsN-BOC-N-CYCLOPENTYL-AMINO-ACETIC ACID
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC(=O)O)C1CCCC1
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(8-10(14)15)9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,14,15)
InChIKeyLMAPTDDADPIENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N-cyclopentyl-amino-acetic acid (CAS 172834-23-0): A Protected N-Alkyl Glycine Building Block for Peptoid Synthesis and Peptide Engineering


N-Boc-N-cyclopentyl-amino-acetic acid (CAS 172834-23-0; molecular formula C12H21NO4; molecular weight 243.30) is a synthetic organic compound that functions as a protected, N-substituted glycine derivative [1]. Chemically, it is classified as an N-alkyl glycine, wherein the glycine nitrogen bears both a tert-butoxycarbonyl (Boc) protecting group and a cyclopentyl substituent, distinguishing it from standard α-amino acids where the side chain resides on the α-carbon . This structural arrangement imparts specific physicochemical properties, including a predicted logP of approximately 2.25 and a pKa of 3.78 . The compound is commercially supplied as a solid (colorless crystals or white powder) with purities typically specified at 98% or higher [1]. Its primary utility resides as a protected building block for the synthesis of peptidomimetics, particularly N-substituted glycine oligomers (peptoids), and as a constituent in pharmacologically active peptides, including bradykinin antagonist sequences [2].

N-Boc-N-cyclopentyl-amino-acetic acid (CAS 172834-23-0): Why Standard Boc-Protected Amino Acids Cannot Substitute in N-Alkyl Glycine Applications


Generic substitution of N-Boc-N-cyclopentyl-amino-acetic acid with a standard Boc-protected α-amino acid, such as Boc-L-cyclopentylglycine (CAS 109183-72-4) or Boc-D-cyclopentylglycine (CAS 156881-63-9), is scientifically invalid for applications that specifically require an N-alkyl glycine scaffold. The critical distinction resides in the position of the side chain: in N-Boc-N-cyclopentyl-amino-acetic acid, the cyclopentyl group is bonded directly to the backbone nitrogen, whereas in Boc-cyclopentylglycine analogs, the cyclopentyl moiety is appended to the α-carbon . This positional isomerism leads to fundamentally different molecular geometries and backbone flexibilities . Consequently, the two classes of compounds serve divergent synthetic purposes. N-Boc-N-cyclopentyl-amino-acetic acid is a direct precursor for peptoid (poly-N-substituted glycine) synthesis, a class of peptidomimetics known for enhanced proteolytic stability relative to peptides [1]. In contrast, Boc-cyclopentylglycines are incorporated into conventional peptides as sterically hindered α-amino acid residues . Furthermore, specific pharmacologically relevant sequences, such as bradykinin antagonist peptides, explicitly claim the incorporation of N-substituted glycines, including N-cyclopentylglycine, at defined positions to achieve desired receptor antagonist activity [2]. Substituting an α-cyclopentylglycine would result in a different peptide backbone and is therefore not a functional equivalent.

N-Boc-N-cyclopentyl-amino-acetic acid (CAS 172834-23-0): A Quantitative Evidence Guide for Scientific Selection


Distinct N-Alkyl Glycine Structure: Differentiated by Nitrogen vs. Alpha-Carbon Substitution

N-Boc-N-cyclopentyl-amino-acetic acid is an N-alkyl glycine, meaning the cyclopentyl substituent is attached to the backbone nitrogen atom. This is in direct contrast to comparator compounds Boc-L-cyclopentylglycine (CAS 109183-72-4) and Boc-D-cyclopentylglycine (CAS 156881-63-9), which are α-cyclopentylglycines where the cyclopentyl group is attached to the α-carbon . This positional isomerism is a binary structural difference that dictates downstream synthetic utility. The target compound serves as a monomer for N-substituted glycine oligomers (peptoids), a class of peptidomimetics with an N-substituted backbone [1]. In contrast, Boc-cyclopentylglycines are incorporated into conventional peptide chains as α-amino acid residues .

Peptoid Synthesis Structural Isomerism Peptidomimetics

Pharmacologically Validated Scaffold: N-Cyclopentylglycine in Bradykinin B2 Antagonist Peptides

Patented bradykinin antagonist peptide sequences explicitly incorporate N-substituted glycines, including N-cyclopentylglycine, at position 8 of the peptide chain [1]. This structural modification is claimed to be essential for achieving B2 receptor antagonist activity, with in vitro and in vivo studies demonstrating antagonist potency . While the Boc-protected target compound serves as the synthetic precursor (the building block) rather than the active pharmaceutical ingredient itself, its N-alkyl glycine core is the pharmacologically relevant substructure. In contrast, peptides containing standard α-cyclopentylglycine at the corresponding position would possess a different backbone conformation and are not claimed in the same patent family for this specific antagonist activity [1].

Bradykinin Receptor Antagonism Pain and Inflammation Peptide Therapeutics

LogP as a Quantitative Descriptor of Lipophilicity: Enabling Predictive Property Comparisons

The target compound has a reported predicted logP value of 2.25, which serves as a quantitative measure of its lipophilicity . While experimentally determined logP values for close analogs Boc-L-cyclopentylglycine and Boc-D-cyclopentylglycine are not consistently reported in the same databases, this predicted value allows for baseline comparisons within computational models. Lipophilicity is a critical parameter influencing membrane permeability, solubility, and non-specific binding in biological assays [1].

Lipophilicity ADME Prediction Physicochemical Profiling

Analytical Characterization: Verified Identity via Mass Spectrometry and IR Spectroscopy

The compound's identity is unequivocally confirmed by spectral data deposited in the Spectral Database for Organic Compounds (SDBS). Mass spectrometry (MS) and infrared (IR) spectroscopy provide a unique analytical fingerprint that distinguishes it from isobaric or structurally similar compounds, including the α-cyclopentylglycine isomers [1]. These reference spectra serve as a benchmark for identity verification and purity assessment in procurement and quality control workflows.

Quality Control Analytical Chemistry Compound Verification

High-Value Application Scenarios for N-Boc-N-cyclopentyl-amino-acetic acid (CAS 172834-23-0) Based on Differentiated Evidence


Synthesis of Peptoid Libraries and Proteolytically Stable Peptidomimetics

N-Boc-N-cyclopentyl-amino-acetic acid is an essential building block for the submonomer synthesis of peptoids (poly-N-substituted glycines) [1]. Peptoids are a class of peptidomimetics characterized by side chains attached to the backbone nitrogen, conferring resistance to proteolytic degradation—a key advantage over conventional peptides in biological systems [1]. The compound's Boc-protected, N-cyclopentyl glycine structure serves as a monomer that can be incorporated into oligomeric sequences using established solid-phase or solution-phase methods . Procurement is indicated for research groups engaged in combinatorial chemistry, chemical biology, or the development of metabolically stable probe molecules.

Development of Bradykinin B2 Receptor Antagonist Peptides

This compound serves as a direct synthetic precursor for the N-cyclopentylglycine residue required in patented bradykinin B2 receptor antagonist peptides [2]. These peptide antagonists have been investigated for the treatment of pain and inflammation mediated by bradykinin . The specific incorporation of an N-substituted glycine at position 8 is a key structural feature for antagonist activity, as claimed in patent US 5,696,231 [2]. Researchers focusing on bradykinin receptor pharmacology or developing novel anti-inflammatory peptide therapeutics should procure this building block to access the claimed chemical space.

Exploration of Dipeptidyl Peptidase (DPP) Inhibitor Space

N-Cyclopentylglycine derivatives have been implicated in the design of dipeptidyl peptidase inhibitors. Specifically, N-cyclopentylglycyl-containing compounds have been identified as highly selective inhibitors of dipeptidyl peptidase II (DPP II), a serine protease with distinct biological functions from DPP IV [3]. The target compound, upon Boc-deprotection, yields the free N-cyclopentylglycine core that can be elaborated into phosphonate ester inhibitors or other DPP-targeting probes [3]. This scenario is relevant for medicinal chemistry groups investigating serine protease inhibition, particularly for applications requiring discrimination between DPP II and DPP IV activity in biological systems.

Conformational Studies of N-Alkylated Peptide Backbones

The N-alkyl glycine structure of N-Boc-N-cyclopentyl-amino-acetic acid imparts distinct conformational properties compared to α-amino acids. The cyclopentyl group on the backbone nitrogen restricts rotational freedom and influences the overall shape of resulting peptoid or peptide chains . Researchers engaged in structural biology, computational modeling, or the design of conformationally constrained peptidomimetics can utilize this compound to systematically probe the effects of N-alkylation on backbone geometry and molecular recognition events .

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